molecular formula C9H14F3N2O5S2+ B11824138 Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate

Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate

Cat. No.: B11824138
M. Wt: 351.3 g/mol
InChI Key: FEDVAFVQFGQABS-UHFFFAOYSA-N
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Description

Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate is a chemical compound known for its unique properties and applications in various fields. It is an ionic liquid, which means it is composed entirely of ions and exists in a liquid state at relatively low temperatures. This compound is particularly interesting due to its stability, conductivity, and ability to dissolve a wide range of substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate typically involves the reaction of 1-methylimidazole with 1,4-butane sultone to form 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate. This intermediate is then reacted with trifluoromethanesulfonic acid to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like halides and amines. The reactions are typically carried out under mild conditions, often in polar solvents such as water or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazolium salts .

Mechanism of Action

The mechanism by which Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making it a versatile tool in both chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate apart from similar compounds is its unique combination of the trifluoromethylsulfonyl group and the imidazolium cation. This combination imparts exceptional thermal stability, high ionic conductivity, and the ability to dissolve a wide range of substances, making it particularly useful in applications requiring these properties .

Properties

Molecular Formula

C9H14F3N2O5S2+

Molecular Weight

351.3 g/mol

IUPAC Name

trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate

InChI

InChI=1S/C9H14F3N2O5S2/c1-3-4-8(14-6-5-13(2)7-14)20(15,16)19-21(17,18)9(10,11)12/h5-8H,3-4H2,1-2H3/q+1

InChI Key

FEDVAFVQFGQABS-UHFFFAOYSA-N

Canonical SMILES

CCCC(N1C=C[N+](=C1)C)S(=O)(=O)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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